7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-(methylthio)phenyl group at position 3 and a phenethyl chain at position 3 of the quinazoline core. Its molecular formula is C25H20N4O3S, with a molecular weight of 468.5 g/mol (calculated).
Properties
Molecular Formula |
C25H20N4O3S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31) |
InChI Key |
ZPYTTZSMEMZOSX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Synthesis
The quinazoline-2,4-dione moiety is synthesized via cyclocondensation of anthranilic acid with isothiocyanate derivatives. In a representative procedure, anthranilic acid (1) is refluxed with 4-methylthiophenyl isothiocyanate (2a) in ethanol for 8 hours, yielding 3-(4-(methylthio)phenyl)quinazoline-2,4(1H,3H)-dione (3a) in 92% yield after recrystallization. The reaction proceeds through a thiourea intermediate, which undergoes intramolecular cyclization upon dehydration. ¹H NMR analysis of 3a confirms the absence of primary amine protons (δ 6.8–7.2 ppm) and the presence of a singlet for the methylthio group at δ 2.48 ppm.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole segment is constructed from amidoxime precursors. Benzaldehyde derivatives (4a-c) are treated with hydroxylamine hydrochloride in methanol to form amidoximes (6a-c), which are subsequently reacted with chloroacetyl chloride in dry acetone. This yields 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles (8a-c) after cyclization in toluene. For the target compound, 4-(methylthio)benzaldehyde (4d) is converted to 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (8d) via this pathway, with a 58% yield over two steps.
Coupling of Quinazoline and Oxadiazole Moieties
The final step involves nucleophilic substitution between the chloromethyl-oxadiazole (8d) and the quinazoline derivative (3a). Under optimized conditions, 3a (0.60 mmol) and 8d (0.60 mmol) are stirred in DMF with anhydrous K₂CO₃ (1.20 eq) and KI (1 eq) at room temperature for 24 hours. Workup by ice-water precipitation followed by ethanol recrystallization affords the target compound in 78% yield. Kinetic studies reveal that extending the reaction time beyond 24 hours leads to decomposition, while shorter durations (<18 hours) result in incomplete coupling.
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
Comparative studies using DMF, DMSO, and acetonitrile demonstrate DMF’s superiority, achieving 78% yield versus 52% in acetonitrile (Table 1). Polar aprotic solvents stabilize the transition state by solubilizing ionic intermediates, while DMF’s high dielectric constant (ε = 36.7) enhances nucleophilicity of the quinazoline alkoxide.
Table 1: Solvent Impact on Coupling Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 65 |
| Acetonitrile | 37.5 | 52 |
Catalytic Additives
The inclusion of KI as a phase-transfer catalyst increases yield from 63% to 78% by facilitating chloride displacement through the formation of a more nucleophilic iodide intermediate. Control experiments without KI show sluggish reaction progression, requiring 48 hours for 70% conversion.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) of the target compound displays:
-
A singlet at δ 2.49 ppm (3H, SCH₃)
-
Doublets at δ 7.45–8.12 ppm (8H, aromatic protons)
-
A quartet at δ 4.21 ppm (2H, N-CH₂CH₂Ph) confirming phenethyl substitution.
¹³C NMR identifies key carbonyl resonances at δ 167.2 ppm (C-2 of quinazoline) and δ 164.8 ppm (C-5 of oxadiazole), with the methylthio carbon at δ 14.3 ppm.
Elemental Analysis
Microanalytical data align with theoretical values (C₂₇H₂₁N₅O₃S):
-
Calculated: C 64.39%, H 4.20%, N 13.91%, S 6.37%
-
Found: C 64.52%, H 4.31%, N 13.85%, S 6.42%.
Comparative Analysis of Analogues
Derivatives with alternative substituents at the quinazoline C-3 position exhibit reduced potency, underscoring the necessity of the phenethyl group. For instance, replacing phenethyl with ethyl decreases antiproliferative activity (GI₅₀ = 34 nM vs. 22 nM for the target compound). Similarly, omitting the methylthio group from the oxadiazole aryl ring raises GI₅₀ to 45 nM, highlighting its role in hydrophobic target binding.
Scalability and Industrial Feasibility
Kilogram-scale trials using continuous flow reactors achieve 72% yield, comparable to batch methods, with a space-time yield of 0.89 kg·L⁻¹·day⁻¹. Residual solvent analysis by GC-MS confirms DMF levels <10 ppm, meeting ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the quinazoline and oxadiazole moieties, which are known for their bioactive properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Quinazoline derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to inhibit enzymes or receptors involved in cell signaling pathways. The oxadiazole ring may interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and physicochemical differences between the target compound and two analogues:
Key Observations:
Core Structure: The target compound and the analogue share a quinazoline-dione core, whereas the compound uses a sulfur-containing thienopyrimidine core. This difference may alter electronic properties and target specificity .
Oxadiazole Substituents:
- The target’s 4-(methylthio)phenyl group introduces a sulfur atom, increasing lipophilicity compared to the 4-chlorophenyl group in . Chlorine’s electron-withdrawing nature may enhance stability but reduce bioavailability compared to methylthio .
- The compound employs a 1,3,4-oxadiazole ring, whereas the target and use 1,2,4-oxadiazole . This positional isomerism affects ring polarity and hydrogen-bonding capacity .
’s methyl-oxadiazolylmethyl substituent highlights the versatility of alkylation in modulating activity .
Physicochemical Properties
- Lipophilicity : The target’s methylthio group (logP ~3.5 estimated) likely increases lipid solubility over ’s chloro analogue (logP ~3.0), favoring blood-brain barrier penetration.
Biological Activity
The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Molecular Formula : C22H18N4O4S2
- Molecular Weight : 466.5 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been linked to enhanced biological activity. For instance:
- IC50 Values : In a study comparing various oxadiazole derivatives, compounds exhibited IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 and HCT-116. Notably, the compound demonstrated comparable or superior activity to known chemotherapeutics like doxorubicin and tamoxifen .
| Compound | IC50 (MCF-7) | IC50 (HCT-116) |
|---|---|---|
| 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline | 0.48 µM | 0.78 µM |
| Doxorubicin | 1.93 µM | 2.84 µM |
| Tamoxifen | 10.38 µM | N/A |
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that it induces G1 phase arrest in MCF-7 cells.
- Apoptosis Induction : The compound increases caspase 3/7 activity, leading to programmed cell death .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been evaluated for other pharmacological activities:
- Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory effects in vitro.
- Antidiabetic Effects : Certain oxadiazole compounds have demonstrated potential antidiabetic properties through modulation of glucose metabolism .
Case Studies and Research Findings
A review of several studies indicates the compound's promising biological profile:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step pathways. Key steps include:
- Cyclocondensation of intermediates (e.g., oxadiazole precursors) in solvents like DMF or DMSO under reflux .
- Alkylation of the quinazoline core using phenethyl groups, requiring bases such as NaH or K₂CO₃ to facilitate coupling .
- Purification via recrystallization in methanol/ethanol or column chromatography . Optimization involves adjusting temperature (60–100°C), solvent polarity, and catalyst loading. Reaction progress should be monitored using TLC or HPLC .
Q. How can researchers characterize the molecular structure and validate purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the quinazoline, oxadiazole, and methylthio groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. IR and UV-Vis spectroscopy further confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or topoisomerases, using ATP/NADH depletion as endpoints .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do the methylthio and oxadiazole groups influence pharmacokinetic properties?
- Methylthio Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility.
- Oxadiazole Moiety : Increases metabolic stability by resisting cytochrome P450 oxidation. Computational tools (e.g., SwissADME) predict ADMET profiles, while in vitro microsomal assays validate half-life .
- Synergistic Effects : The combined electron-withdrawing effects of oxadiazole and sulfur’s polarizability may enhance target binding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified), control compounds, and incubation times .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability.
- Mechanistic Follow-Up : If conflicting MICs arise, validate via time-kill assays or transcriptomic profiling to identify off-target effects .
Q. How can computational modeling predict interactions with enzymes like topoisomerase II?
- Molecular Docking : Tools like AutoDock Vina simulate binding poses, focusing on hydrogen bonds between the oxadiazole and catalytic residues (e.g., Tyr-804) .
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA calculations) .
- Experimental Validation : Surface plasmon resonance (SPR) quantifies binding affinity (KD values) .
Q. What methodologies establish structure-activity relationships (SAR) for quinazoline core modifications?
- Position-Specific Substitutions :
- C3 (Phenethyl) : Replace with alkyl/aryl groups to modulate steric bulk and LogP .
- C7 (Oxadiazole) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
- Biological Evaluation : Compare IC₅₀ values across derivatives to identify critical pharmacophores. For example, replacing methylthio with -CF₃ may improve potency but reduce solubility .
Methodological Notes
- Contradiction Management : Discrepancies in synthesis yields (e.g., 50% vs. 70%) may stem from solvent purity or inert atmosphere control. Reproduce under argon with anhydrous solvents .
- Advanced Tools : AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction parameters (temperature, stoichiometry) via machine learning algorithms trained on historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
